4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It is used in the production of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
6-(4-Nitrophenyl)pyrimidine: Lacks the amino and trifluoromethyl groups, affecting its biological activity and applications.
2-Amino-6-phenyl-4-(trifluoromethyl)pyrimidine:
Uniqueness
2-Amino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7F3N4O2 |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H7F3N4O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-1-3-7(4-2-6)18(19)20/h1-5H,(H2,15,16,17) |
InChI Key |
HQKXFAZSRHMTQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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